molecular formula C9H8N2O2 B12893211 3-amino-4-phenyl-4H-1,2-oxazol-5-one CAS No. 2510-30-7

3-amino-4-phenyl-4H-1,2-oxazol-5-one

Cat. No.: B12893211
CAS No.: 2510-30-7
M. Wt: 176.17 g/mol
InChI Key: FNISBBXHNUXQJN-UHFFFAOYSA-N
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Description

3-Amino-4-phenylisoxazol-5(4H)-one is a heterocyclic compound that features an isoxazole ring substituted with an amino group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-phenylisoxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization with hydroxylamine to form the isoxazole ring. The reaction conditions often include acidic or basic catalysts and may require heating.

Industrial Production Methods

Industrial production methods for such compounds generally involve optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-phenylisoxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-phenylisoxazole: Similar structure but different substitution pattern.

    4-Phenylisoxazol-5(4H)-one: Lacks the amino group.

    Isoxazole derivatives: Various compounds with different substituents on the isoxazole ring.

Uniqueness

3-Amino-4-phenylisoxazol-5(4H)-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other isoxazole derivatives.

Properties

CAS No.

2510-30-7

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3-amino-4-phenyl-4H-1,2-oxazol-5-one

InChI

InChI=1S/C9H8N2O2/c10-8-7(9(12)13-11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11)

InChI Key

FNISBBXHNUXQJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=NOC2=O)N

Origin of Product

United States

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